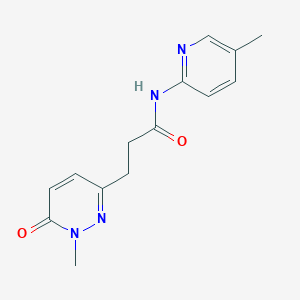
1,3,3,5,5-Pentamethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentylenetetrazol is a heterocyclic organic compound that belongs to the class of tetrazoles. It is a white crystalline powder that is soluble in water and alcohol. The compound was first synthesized by the German chemist Emil Fischer in 1899. Since then, the compound has been extensively studied for its various applications in scientific research.
Mécanisme D'action
Pentylenetetrazol acts as a GABA antagonist, which means it blocks the action of gamma-aminobutyric acid, a neurotransmitter that inhibits neuronal activity. By blocking GABA, Pentylenetetrazol increases neuronal excitability, leading to seizures. The exact mechanism of action of Pentylenetetrazol is still not fully understood and is the subject of ongoing research.
Biochemical and physiological effects:
Pentylenetetrazol induces seizures in animal models, which can lead to changes in behavior, motor function, and brain activity. The compound has also been shown to increase heart rate and blood pressure in some animal models. Pentylenetetrazol has been used to study the effects of seizures on brain development and to investigate the role of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Pentylenetetrazol is a useful tool for studying seizures and neurological disorders in animal models. It is relatively easy to synthesize and can be administered in a controlled manner. However, the compound is toxic at high doses and can cause tissue damage and other adverse effects. Researchers must use caution when working with Pentylenetetrazol to ensure the safety of the animals and laboratory personnel.
Orientations Futures
There are several potential future directions for research on Pentylenetetrazol. One area of interest is the development of new anticonvulsant drugs based on the compound's mechanism of action. Another area of research is the study of the effects of Pentylenetetrazol on brain development and plasticity. Finally, researchers may investigate the potential use of Pentylenetetrazol as a tool for studying other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, Pentylenetetrazol is a valuable tool for studying seizures and neurological disorders in animal models. The compound's convulsant properties and mechanism of action have made it a popular choice for researchers in the field. However, the compound's toxicity and potential for adverse effects must be carefully considered when working with it. Overall, Pentylenetetrazol is an important compound that has contributed significantly to our understanding of the brain and neurological disorders.
Méthodes De Synthèse
The synthesis of Pentylenetetrazol involves the reaction of thiosemicarbazide with sodium nitrite in the presence of hydrochloric acid. The resulting compound is then treated with acetic anhydride to yield Pentylenetetrazol. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Pentylenetetrazol has been widely used in scientific research for its convulsant properties. The compound is commonly used to induce seizures in animal models, which can be used to study the mechanisms of epilepsy and other neurological disorders. Pentylenetetrazol has also been used to study the effects of drugs on seizure activity and to screen potential anticonvulsant drugs.
Propriétés
IUPAC Name |
1,3,3,5,5-pentamethyl-2,4-dihydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-11-12-8-6-7-9-13(12)14(2,3)10-15(4,5)16-11;/h6-9,11,16H,10H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPZJPDHYCJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(CC(N1)(C)C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3,5,5-Pentamethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)

![ethyl 3-carbamoyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2583246.png)
![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)

![3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B2583252.png)



![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)
![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)

![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)